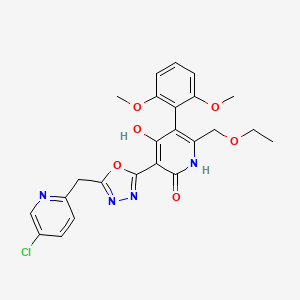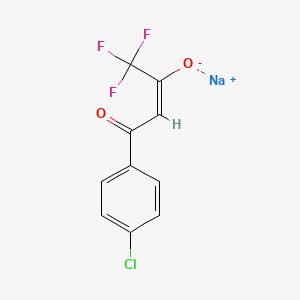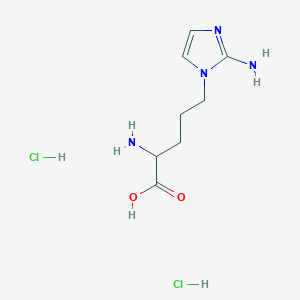
1-methylazepane-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylazepane-3-carboxylic acid hydrochloride is an organic compound that is widely used in various scientific research applications. It is commonly referred to as MACH. It is a white crystalline powder and is soluble in water. The compound has a molecular weight of 197.65 g/mol and an empirical formula of C7H11ClO2. It has a melting point of 156-158°C and a boiling point of 210°C. MACH can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and 1-chloro-2-propyl acetate, as well as the reaction of ethyl acetoacetate and 1-chloro-2-methylpropane.
科学的研究の応用
MACH is widely used in various scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. In addition, it is used in the synthesis of organic compounds, such as polymers and surfactants. It is also used in the synthesis of dyes and pigments. MACH is also used as a catalyst in various organic reactions, such as the esterification of carboxylic acids.
作用機序
MACH is an organic compound that acts as a catalyst in various organic reactions. It catalyzes the esterification of carboxylic acids by forming an intermediate complex with the carboxylic acid, which then undergoes a series of reactions to form the ester. MACH also acts as a nucleophile, which helps to promote the formation of a new bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
MACH has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant activity and to possess anti-inflammatory properties. In addition, MACH has been found to have neuroprotective and neuroregenerative effects. It has also been found to possess antinociceptive activity, which is the ability to reduce the perception of pain.
実験室実験の利点と制限
MACH has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available in most chemical supply stores. Another advantage is that it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, one limitation is that it can be toxic if handled improperly and can cause eye and skin irritation.
将来の方向性
There are a number of potential future directions for research involving MACH. One potential direction is to explore its potential use in the synthesis of new pharmaceuticals and organic compounds. Another potential direction is to investigate its potential use in the synthesis of new dyes and pigments. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory agent or anticonvulsant. Finally, further research could be conducted to explore its potential neuroprotective and neuroregenerative effects.
合成法
MACH can be synthesized through a variety of methods. The most common method is the reaction of ethyl acetoacetate and 1-chloro-2-propyl acetate. This reaction is conducted in an aqueous medium at a temperature of 80-90°C. The reaction yields a white crystalline product, which is then recrystallized from methanol. Another method for synthesizing MACH is the reaction of ethyl acetoacetate and 1-chloro-2-methylpropane. This reaction is conducted in an aqueous medium at a temperature of 80-90°C. The reaction yields a white crystalline product, which is then recrystallized from methanol.
特性
IUPAC Name |
1-methylazepane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWUZGPFFGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylazepane-3-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)







![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
